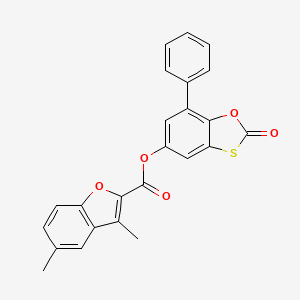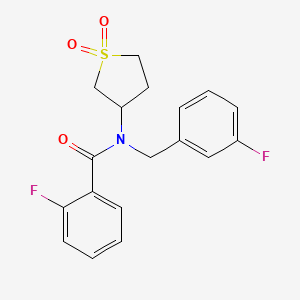
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-fluorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of benzamide derivatives and contains both fluorine and sulfur atoms.
- The compound’s systematic name reflects its substituents and functional groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-fluorobenzyl)benzamide: C20H15F2NO3S
.Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include reflux, inert atmosphere, and specific catalysts.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These would vary based on the specific reactions, but potential products include substituted benzamides and fluorinated thiophenes.
Scientific Research Applications
Chemistry: The compound’s unique structure may find applications in designing novel ligands or catalysts.
Biology: It could be explored as a potential bioactive compound, affecting cellular processes.
Medicine: Research might investigate its pharmacological properties, such as anti-inflammatory or anticancer effects.
Industry: If scalable synthesis becomes feasible, it could have applications in materials science or pharmaceuticals.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Further research would be needed to elucidate this.
Comparison with Similar Compounds
Similar Compounds: Other benzamide derivatives with fluorine substitutions or thiophene moieties.
Uniqueness: Highlight its distinct features compared to structurally related compounds.
Properties
Molecular Formula |
C18H17F2NO3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H17F2NO3S/c19-14-5-3-4-13(10-14)11-21(15-8-9-25(23,24)12-15)18(22)16-6-1-2-7-17(16)20/h1-7,10,15H,8-9,11-12H2 |
InChI Key |
ZRARUCCBQLFLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-methyl-7-(4-methyl-3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11406263.png)
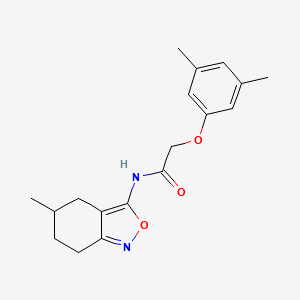
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11406267.png)
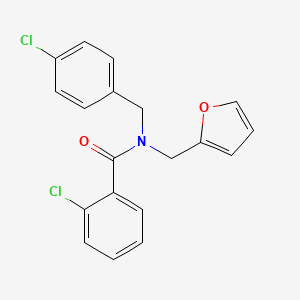
![1-(2-chlorophenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406281.png)

![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406290.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406295.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11406297.png)
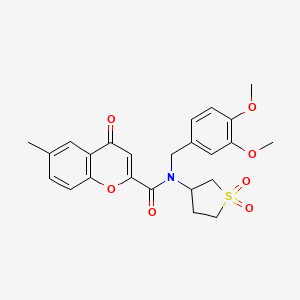
![3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11406316.png)
![{2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone](/img/structure/B11406334.png)
